1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine is a chemical compound that features a benzodiazole ring fused with an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine typically involves the reaction of 1H-1,3-benzodiazole with oxan-4-ylamine under specific conditions. One common method includes:
Starting Materials: 1H-1,3-benzodiazole and oxan-4-ylamine.
Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like p-toluenesulfonic acid.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzodiazole compounds.
Scientific Research Applications
1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its possible anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-(oxan-4-yl)-4-oxocyclohexane-1-carbonitrile: Shares the oxane ring but differs in the presence of a carbonitrile group.
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one: Contains a benzothiophene ring and is studied for its affinity towards serotonin receptors.
Uniqueness
1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine is unique due to its specific combination of the benzodiazole and oxane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1154927-58-8 |
---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.